1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Overview
Description
1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is a useful research compound. Its molecular formula is C10H10ClNO2 and its molecular weight is 211.64 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is the PCSK9 protein . PCSK9, or Proprotein Convertase Subtilisin/Kexin type 9, plays a crucial role in regulating the amount of cholesterol in the body .
Mode of Action
It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . This active drug selectively inhibits PCSK9 protein synthesis . The inhibition of PCSK9 protein synthesis leads to a decrease in the amount of cholesterol in the body .
Biochemical Pathways
The compound affects the PCSK9 protein synthesis pathway . By inhibiting the synthesis of the PCSK9 protein, it indirectly influences the Low-Density Lipoprotein Receptor (LDLR) pathway . LDLR is responsible for removing low-density lipoprotein (LDL), often referred to as “bad cholesterol”, from the bloodstream .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its conversion by liver carboxyesterase (CES1) to its active form . The active drug concentration in the liver was found to be 33.9 μg/mL in mice 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o . These values indicate the compound’s bioavailability.
Result of Action
The result of the action of this compound is a reduction in cholesterol levels in the body . By inhibiting the synthesis of the PCSK9 protein, the compound increases the availability of LDLR to remove LDL from the bloodstream . This leads to a decrease in the amount of LDL, or “bad cholesterol”, in the body .
Action Environment
The action of this compound is influenced by the environment within the body, particularly the liver, where the compound is converted to its active form . Factors such as liver health, the presence of other medications, and individual metabolic differences can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
1-[(5-chloropyridin-2-yl)oxymethyl]cyclopropane-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-8-1-2-9(12-5-8)14-7-10(6-13)3-4-10/h1-2,5-6H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWQWMWPEBKUME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=NC=C(C=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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